alpha-Naphthyl acid phosphate monosodium salt
Overview
Description
Alpha-Naphthyl acid phosphate monosodium salt: is a chemical compound with the empirical formula C₁₀H₈NaO₄P and a molecular weight of 246.13 g/mol . It is a broad-spectrum protein phosphatase inhibitor, commonly used in biochemical research . This compound is known for its ability to inhibit protein phosphatases, which play a crucial role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Naphthyl acid phosphate monosodium salt can be synthesized by dissolving alpha-naphthyl acid phosphate in the minimum volume of water, followed by the addition of two equivalents of sodium hydroxide (NaOH). The solution is then freeze-dried to obtain the monosodium salt . Alternatively, the equivalent amount of sodium methoxide (MeONa) in methanol (MeOH) can be added to a solution of the acid in methanol, and the resulting sodium salt is collected, washed with cold methanol, then diethyl ether (Et₂O), and dried in a vacuum .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory methods. The process includes dissolving the acid in water, adding sodium hydroxide, and freeze-drying the solution to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Naphthyl acid phosphate monosodium salt undergoes various chemical reactions, including hydrolysis and coupling reactions .
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed by acid phosphatase to release alpha-naphthol and phosphate.
Coupling Reactions: Alpha-naphthol, produced from hydrolysis, can be coupled with diazotized 4-chloro-2-methylbenzene (Fast Red TR) to form a diazo dye.
Major Products:
Hydrolysis Product: Alpha-naphthol and phosphate.
Coupling Product: Diazo dye formed from the reaction of alpha-naphthol with Fast Red TR.
Scientific Research Applications
Alpha-Naphthyl acid phosphate monosodium salt has a wide range of applications in scientific research, including:
Cell Biology: The compound is utilized in cell signaling studies to understand the role of protein phosphatases in various cellular pathways.
Medical Research: It is employed in assays to measure acid phosphatase activity, which is relevant in diagnosing certain diseases, such as prostate cancer.
Industrial Applications: The compound is used in the production of diagnostic reagents and kits for biochemical assays.
Mechanism of Action
Alpha-Naphthyl acid phosphate monosodium salt exerts its effects by inhibiting protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation of proteins, thereby affecting various cellular processes and signaling pathways . The primary molecular target of this compound is protein phosphatase .
Comparison with Similar Compounds
1-Naphthyl phosphate monosodium salt monohydrate: Another phosphatase inhibitor used in similar biochemical applications.
2-Naphthyl phosphate sodium salt: A related compound with similar inhibitory properties.
Uniqueness: Alpha-Naphthyl acid phosphate monosodium salt is unique due to its broad-spectrum inhibition of protein phosphatases and its high purity (≥98% by HPLC) . Its ability to inhibit a wide range of protein phosphatases makes it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
sodium;naphthalen-1-yl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRLFMUZXCKAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062574 | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 1-Naphthyl acid phosphate, monosodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10221 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2650-44-4 | |
Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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